6-Bromo-1,6-dihydrobenzimidazol-2-one
Description
6-Bromo-1,6-dihydrobenzimidazol-2-one is a halogenated heterocyclic compound featuring a benzimidazolone core (a fused benzene and imidazolone ring system) with a bromine substituent at position 4. The imidazolone moiety introduces an electron-withdrawing ketone group, which influences the compound’s electronic properties and reactivity. Potential applications of such brominated heterocycles span medicinal chemistry (e.g., antimicrobial agents) and materials science, though specific data for 6-bromo-1,6-dihydrobenzimidazol-2-one remain unexplored in the provided literature.
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
6-bromo-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11) |
InChI Key |
DQVHEDPCPANNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC2=CC1Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-1,6-dihydrobenzimidazol-2-one typically involves the bromination of benzimidazole derivatives. One common method includes the reaction of benzimidazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the selective bromination at the 6th position.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. These methods often utilize automated systems to precisely control the addition of reagents and maintain optimal reaction conditions.
Chemical Reactions Analysis
6-Bromo-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
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Substitution Reactions: : The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Oxidation and Reduction: : The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives. Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride (NaBH4) are commonly used.
-
Cyclization Reactions: : The compound can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require specific catalysts and conditions to achieve the desired ring closure.
Scientific Research Applications
6-Bromo-1,6-dihydrobenzimidazol-2-one has a wide range of scientific research applications:
-
Medicinal Chemistry: : Benzimidazole derivatives, including 6-Bromo-1,6-dihydrobenzimidazol-2-one, are studied for their potential as therapeutic agents. They exhibit various pharmacological activities, such as antimicrobial, antiviral, and anticancer properties.
-
Biological Studies: : The compound is used in biological research to study its effects on cellular processes and molecular pathways. It serves as a tool compound to investigate the role of specific proteins and enzymes in disease mechanisms.
-
Industrial Applications: : In industry, benzimidazole derivatives are utilized as corrosion inhibitors, antioxidants, and stabilizers in various formulations. They are also employed in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-1,6-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues. These interactions can trigger downstream signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 6-bromo-1,6-dihydrobenzimidazol-2-one and related brominated heterocycles:
Reactivity in Cross-Coupling Reactions
The electron-withdrawing ketone group in 6-bromo-1,6-dihydrobenzimidazol-2-one likely enhances its reactivity in palladium-catalyzed cross-coupling reactions, akin to the nitro group in 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6), which enabled successful Suzuki-Miyaura coupling (yields: 72–75%) . This underscores the critical role of substituents in modulating electronic effects for cross-coupling efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
